4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.34 g/mol . This compound is characterized by the presence of a methoxybenzaldehyde group and a dimethylphenyl group linked through an oxoethoxy bridge. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde typically involves a multi-step process. One common synthetic route includes the reaction of 3,4-dimethylphenylacetic acid with methoxybenzaldehyde in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale batch reactions with optimized conditions for higher efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde can be compared with similar compounds such as:
4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.
2-(3,4-Dimethoxyphenyl)ethanol: Contains a similar aromatic structure but differs in functional groups, leading to different chemical properties and uses.
2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid: A structurally related compound with distinct applications in medicinal chemistry.
Properties
IUPAC Name |
4-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-12-4-6-15(8-13(12)2)16(20)11-22-17-7-5-14(10-19)9-18(17)21-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQHIJIHYJGKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC2=C(C=C(C=C2)C=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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